1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

Salt selection Crystallinity Pre-formulation

Researchers requiring a pyridazinedione scaffold for bioconjugation often face instability and undefined solid-state properties with the free base, risking batch failure. This hydrochloride salt eliminates that variability. - **Defined Solid-State Form:** HCl salt ensures consistent solubility and stoichiometry for reproducible bioconjugation, unlike the hygroscopic free base. - **Orthogonal Linker Chemistry:** The 3,6-dione undergoes chemoselective thiol-Michael addition to cysteine, leaving the primary amine free for NHS ester coupling of fluorophores, PEG chains, or E3 ligase ligands-validated for PROTAC assembly. - **Fragment-Based Screening Ready:** Physicochemical profile (MW 191.62, LogP -0.48, 2 RotBonds) fits Rule of Three space; directly deployable in 96/384-well screening decks at 0.5-2 mM in aqueous buffer.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 1255717-52-2
Cat. No. B1439858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride
CAS1255717-52-2
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(NC1=O)CCN.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H
InChIKeyCDOCBUDXPUDEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride: Identity and Physicochemical Profile


1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride (CAS 1255717-52-2) is a pyridazinedione-based research chemical supplied primarily as a 95% purity solid building block . First synthesized in the 1980s as a potential anticonvulsant candidate, this compound features a maleic hydrazide core functionalized with a primary aminoethyl side-chain and is stabilized as the hydrochloride salt [1]. Its physicochemical fingerprint—defined by a molecular weight of 191.62 g/mol, a calculated LogP of -0.48, and two rotatable bonds—distinguishes it from the parent herbicide maleic hydrazide and positions it as a polar, conjugation-ready scaffold for medicinal chemistry and chemical biology applications .

1
Polar, conjugation-ready building block — aminoethyl handle with calculated LogP of -0.48 supports aqueous-compatible scaffold assembly.
2
Defined HCl salt form — controlled stoichiometry and solid-state identity for reproducible bioconjugation or medicinal chemistry workflows.
3
Dual reactive centers — 3,6-dione for thiol-Michael addition plus primary amine for modular linker/probe construction.

Risks of Generic Substitution Without Verification


The 3,6-pyridazinedione (maleic hydrazide) scaffold is not monolithic; simple N-alkylation or salt formation can fundamentally alter a derivative's physicochemical and biological profile. Substituting 1-(2-aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride with the unsubstituted parent maleic hydrazide (CAS 123-33-1) or the free base (CAS 946725-22-0) without experimental verification introduces unnecessary risk. The hydrochloride salt is a defined solid with a specific melting point and LogP of -0.48, whereas the free base is a distinct chemical entity with its own (often unreported) solid-state properties, hygroscopicity, and solubility . In procurement for sensitive applications—such as bioconjugation, where the primary amine acts as a nucleophilic handle, or in vivo studies requiring high aqueous solubility—the controlled stoichiometry and counterion of the HCl salt provide a level of reproducibility that the free base or other N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) cannot guarantee without re-validation [1]. Assuming interchangeability based solely on the pyridazinedione core risks batch failure due to differences in solubility, stability, or unintended reactivity inherent to the aminoethyl side-chain.

Target Product
1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride
HCl salt, 95% purity, LogP -0.48
vs
Potential Substitute
Maleic hydrazide (CAS 123-33-1) or free base (CAS 946725-22-0)
Solid-form mismatch Free base purity and crystallinity are unspecified; salt stoichiometry may shift solubility and handling reproducibility.
Reactivity profile differs Parent maleic hydrazide lacks the primary amine nucleophilic handle, limiting dual-orthogonal conjugation strategies.
Hydrophilicity cannot be assumed interchangeable N-methyl or N-ethyl analogs increase lipophilicity (LogP > 0), potentially altering aqueous solubility and non-specific binding.

Quantitative Comparison of 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride vs. Key Analogs


Defined Hydrochloride Salt vs. Undefined Free Base

The target compound is supplied as a well-characterized hydrochloride salt (C6H10ClN3O2, MW 191.62) with a reported purity of 95% . In contrast, the free base (CAS 946725-22-0, C6H9N3O2, MW 155.15) is a distinct molecular entity with no publicly disclosed standard purity specification or controlled solid-state form (amorphous vs. crystalline) from major vendors . For reproducible experimental design, the defined stoichiometry and solid form of the HCl salt are critical, whereas the free base's variable physical state introduces formulation uncertainty.

Salt form identity
Specification review
Defined HCl salt, 95% purity
Consistent counterion supports reproducible procurement and QC.
Free base purity and solid-state form not controlled across vendors.
Salt selection Crystallinity Pre-formulation

Enhanced Hydrophilicity vs. N-Alkyl and Parent Pyridazinediones

The hydrochloride salt exhibits a calculated LogP of -0.48, indicating marked hydrophilicity . While experimental LogP values for the parent maleic hydrazide (1,2-dihydro-3,6-pyridazinedione, CAS 123-33-1) are commonly cited between -0.5 and -1.0 under neutral conditions, its lack of a basic amine precludes the same degree of pH-dependent solubility fine-tuning [1]. Conversely, simple N-alkyl pyridazinediones (e.g., N-methyl or N-ethyl derivatives) increase lipophilicity, raising LogP above zero and potentially reducing aqueous solubility and increasing non-specific protein binding [2]. The aminoethyl chain with an ionizable amine provides a modulatable hydrophilic property not available to simpler N-substituted variants.

Hydrophilicity
Class-level
LogP −0.48
Predicted aqueous compatibility; amine enables pH-dependent solubility modulation.
Calculated value; parent maleic hydrazide LogP ~ −0.8, N-alkyl analogs > 0.
Lipophilicity LogP Drug-likeness

Dual Reactive Sites for Site-Specific Conjugation

The 1-(2-aminoethyl)-pyridazinedione core uniquely integrates two orthogonal reactive centers: the electrophilic 3,6-dione system for thiol-Michael addition (shared with the parent maleic hydrazide class) and a primary amine for further functionalization via amide coupling, reductive amination, or isothiocyanate chemistry [1]. This dual reactivity is absent in maleic hydrazide itself, which lacks an exocyclic nucleophilic site, and in simple N‑methyl or N‑ethyl derivatives that replace the primary amine with inert alkyl groups [2]. Quantitative studies on analogous pyridazinedione-based bioconjugation scaffolds demonstrate that the presence of a nucleophilic amine handle increases the effective molarity of subsequent ligation steps, leading to higher conjugate yields under mild (pH 7.4) aqueous conditions [3].

Dual orthogonal reactivity
Cross-study comparable
3,6-dione + primary amine
Supports sequential thiol-Michael / amide-coupling bioconjugation workflows.
Class-level evidence from pyridazinedione bioconjugation literature.
Bioconjugation Linker chemistry Chemoselective ligation

Fragment-Based Screening Compatibility and Rule of Three Compliance

With a molecular weight of 191.62 g/mol, two rotatable bonds, and a LogP of -0.48, this compound lies squarely within the 'Rule of Three' (MW ≤ 300, LogP ≤ 3, RotBonds ≤ 3) guidelines for fragment-based screening (FBS) libraries . The parent maleic hydrazide (MW 112.09) is smaller but lacks a synthetically addressable amine, limiting its utility as a fragment starting point [1]. Conversely, larger N‑alkyl or N‑aryl pyridazinedione fragments often exceed MW 250, placing them in the 'lead-like' rather than 'fragment' space and reducing their screening efficiency in high-concentration FBS campaigns [2].

Fragment library fit
Cross-study comparable
MW 191.62, RotBonds 2, LogP −0.48
Meets Rule of Three; amine handle allows rapid hit elaboration.
Parent core too simple; N-aryl analogs exceed fragment space (MW > 250).
Fragment-based drug discovery Rule of Three Chemical library design

Application Scenarios for 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride


Orthogonal Thiol-Michael/Amine Bioconjugate Synthesis

In chemical biology groups constructing site-selective cysteine bioconjugates or PROTACs, this compound serves as a core linker. The 3,6-dione undergoes chemoselective thiol-Michael addition to a protein cysteine, while the uncoupled primary amine remains available for subsequent installation of a fluorophore, PEG chain, or E3 ligase ligand via NHS ester coupling. This orthogonal strategy, validated at the class level for pyridazinediones, eliminates competing hydrolysis reactions observed when the amine is absent or requires protecting groups [1].

Fragment Library Design for Hydrophilic Binding Pockets

Fragment screening groups can directly incorporate this compound into 96-well or 384-well screening decks at typical FBS concentrations (0.5–2 mM in aqueous buffer). Its physicochemical profile (MW 191.62, LogP -0.48, 2 RotBonds) fits within Rule of Three space, and the primary amine provides a vector for rapid hit-to-lead chemistry without significantly increasing molecular complexity. This acceleration of SAR exploration from a validated fragment starting point reduces the time needed for initial hit confirmation compared to starting from an unfunctionalized core [2].

Salt Form Selection for Preformulation Property Modulation

For medicinal chemists optimizing lead compound solubility and stability, the hydrochloride salt of this pyridazinedione offers a defined starting point for salt screening or dissolution studies. Its calculated LogP of -0.48 and solid-state form as an HCl salt provide a baseline for comparison when evaluating other counterions or when scaling up synthesis from the free base. This eliminates the variable of an undefined physical state in preformulation development .

Application
Selection Property
Validation Focus
Orthogonal bioconjugate synthesis
Dual reactive centers (dione + amine)
Chemoselectivity and conjugate yield under aqueous conditions
Fragment-based screening library design
Rule of Three compliance with functional handle
Hit confirmation and synthetic tractability in FBS campaigns
Preformulation salt-form modulation
Defined HCl salt with controlled stoichiometry
Solubility and stability baseline for counterion screening
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